Bis-sulfone NHS Ester

Description

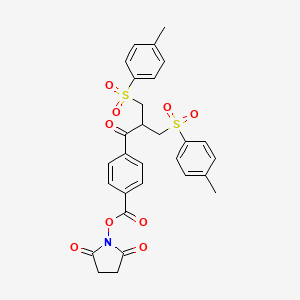

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO9S2/c1-19-3-11-24(12-4-19)40(35,36)17-23(18-41(37,38)25-13-5-20(2)6-14-25)28(33)21-7-9-22(10-8-21)29(34)39-30-26(31)15-16-27(30)32/h3-14,23H,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRPBIATANVSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)ON4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-sulfone NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-sulfone N-hydroxysuccinimide (NHS) Ester, a key reagent in the field of bioconjugation. It details its chemical structure, physicochemical properties, and its primary application in the site-specific rebridging of disulfide bonds in proteins, particularly antibodies. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Core Concepts: Chemical Structure and Properties

Bis-sulfone NHS Ester is a bis-alkylating labeling reagent with the chemical formula C29H27NO9S2 and a molecular weight of approximately 597.7 g/mol .[1][2] Its structure is characterized by a central three-carbon bridge flanked by two sulfone groups and terminating in an NHS ester moiety.[] This unique architecture makes it highly selective for the cysteine sulfur atoms of a reduced disulfide bond, enabling the covalent rebridging of the disulfide linkage.[4][5][6]

The sulfone groups are relatively inert functional groups, contributing to the stability of the reagent.[7] The NHS ester, a well-established reactive group in bioconjugation, readily reacts with primary amines, although the primary application of this specific molecule leverages its reactivity towards thiols.[][8] The reaction with primary amines is most efficient in a slightly alkaline pH range of 7.2 to 8.5.[][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C29H27NO9S2 | [4][5] |

| Molecular Weight | 597.7 g/mol | [2][4] |

| Appearance | Grey solid | [5] |

| Purity | >90% (typically >95% by HPLC) | [4][5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [1][5][9] |

| Storage Conditions | -20°C, desiccated | [4][5] |

Mechanism of Action: Disulfide Bond Rebridging

The primary utility of this compound lies in its ability to selectively rebridge disulfide bonds that have been reduced to their constituent thiol groups. This process is particularly valuable in the context of antibody-drug conjugates (ADCs), where it allows for site-specific conjugation while maintaining the structural integrity of the antibody.[10][11]

The reaction proceeds via a two-step bis-alkylation mechanism:

-

Reduction of the Disulfide Bond: The target disulfide bond within the protein is first reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to yield two free sulfhydryl (thiol) groups.[12]

-

Bis-Alkylation: The this compound is then introduced. The two sulfone groups act as Michael acceptors, reacting with the newly formed thiol groups. This results in the formation of a stable, three-carbon bridge that covalently links the two cysteine residues, effectively re-forming the connection while leaving the protein structurally intact.[10][12]

Quantitative Data

While specific quantitative data for this compound is not extensively published, the behavior of the NHS ester functional group is well-characterized. The stability of NHS esters is highly dependent on pH, with hydrolysis being a significant competing reaction at higher pH values.

Table 2: General Stability of NHS Esters in Aqueous Solution

| pH | Half-life of Hydrolysis | Reference |

| 7.0 (at 0°C) | 4-5 hours | [13] |

| 8.0 | 1 hour | [6] |

| 8.6 (at 4°C) | 10 minutes | [13] |

The optimal pH for the reaction of NHS esters with primary amines is a compromise between maximizing the concentration of the deprotonated, nucleophilic amine and minimizing the rate of hydrolysis, typically falling within the range of 7.2 to 8.5.[][8] For the thiol-reactive application of this compound, the reaction is generally performed under mild conditions after the reduction step.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in antibody disulfide rebridging. Optimization may be required for specific proteins and applications.

Materials

-

Antibody or protein of interest

-

This compound

-

Reducing agent (e.g., TCEP-HCl or DTT)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

Quenching reagent (e.g., N-acetylcysteine or glycine)

-

Anhydrous DMSO or DMF for dissolving the this compound

-

Desalting columns or other purification materials

Protocol for Antibody Disulfide Rebridging

This protocol is a two-step process involving the reduction of the disulfide bonds followed by the rebridging reaction.

Step-by-Step Methodology:

-

Protein Preparation:

-

Prepare the antibody or protein solution in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines if targeting the NHS ester functionality, though for disulfide rebridging, this is less critical.

-

-

Reduction of Disulfide Bonds:

-

Add a 5-20 fold molar excess of the reducing agent (e.g., TCEP-HCl) to the protein solution.

-

Incubate the reaction mixture at room temperature or 37°C for 30-90 minutes. The optimal time and temperature should be determined empirically for the specific protein.

-

-

Removal of Reducing Agent:

-

Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the reaction of the reducing agent with the this compound.

-

-

Rebridging Reaction:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).

-

Add a 5-20 fold molar excess of the this compound solution to the reduced and purified protein solution.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted this compound, add a quenching reagent such as N-acetylcysteine or glycine (B1666218) to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the rebridged protein from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.

-

Logical Relationships and Considerations

The success of a bioconjugation experiment using this compound depends on the careful consideration of several interconnected factors.

-

pH Control: While the primary reaction is with thiols, the NHS ester is still susceptible to hydrolysis, which is accelerated at higher pH. Maintaining a near-neutral pH (7.2-7.5) during the bis-alkylation step is generally recommended.

-

Reagent Concentration and Molar Ratios: The molar excess of both the reducing agent and the this compound will influence the efficiency of the reaction. Optimization is necessary to achieve the desired degree of modification without causing protein aggregation or unwanted side reactions.

-

Temperature and Incubation Time: These parameters should be carefully controlled to ensure complete reaction while minimizing potential protein degradation or denaturation.

-

Purity and Storage of this compound: The reagent is sensitive to moisture and should be stored desiccated at -20°C.[4][5] Using high-purity, freshly prepared solutions is critical for reproducible results.

Conclusion

This compound is a powerful tool for the site-specific modification of proteins, offering a method to create homogenous and stable bioconjugates. Its ability to rebridge disulfide bonds makes it particularly valuable for the development of next-generation antibody-drug conjugates and other protein-based therapeutics and diagnostics. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount to its successful implementation in the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this versatile reagent in their scientific endeavors.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound | C29H27NO9S2 | CID 6420087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 899452-51-8 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. precisepeg.com [precisepeg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to the Bis-sulfone NHS Ester Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Bis-sulfone NHS Esters in bioconjugation. The focus is on their use in creating stable and homogenous bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).

Core Mechanism of Action: Dual Reactivity for Site-Specific Conjugation

Bis-sulfone NHS Ester reagents are heterobifunctional crosslinkers that offer a powerful method for site-specific bioconjugation. Their mechanism of action is characterized by two distinct reactive functionalities: the bis-sulfone group and the N-hydroxysuccinimide (NHS) ester.

1.1. The Bis-Sulfone Moiety: Rebridging Disulfide Bonds

The core of the bis-sulfone's utility in bioconjugation lies in its ability to react with free thiol groups, particularly those generated from the reduction of disulfide bonds in proteins like antibodies. This "disulfide rebridging" creates a stable, three-carbon covalent linkage.[1][2] The process involves a sequential bis-alkylation reaction.[3]

The reaction proceeds in two main steps:

-

Disulfide Bond Reduction: The native interchain disulfide bonds of a protein, such as an antibody, are first reduced to yield pairs of free cysteine thiol groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[4][]

-

Bis-Alkylation: The bis-sulfone reagent is then introduced. It acts as a bis-alkylating agent, reacting with the two newly formed thiol groups to form a stable three-carbon bridge, effectively re-linking the protein chains.[2] This process is highly selective for the paired cysteine residues from the original disulfide bond.

This disulfide rebridging strategy is highly advantageous for the creation of homogenous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), as it targets specific, native sites within the antibody structure.[6][7]

1.2. The NHS Ester Moiety: Amine-Reactive Conjugation

The N-hydroxysuccinimide (NHS) ester is a well-established amine-reactive functional group.[][8] It reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5).[]

In the context of a this compound reagent, the NHS ester functionality is typically used to attach a payload—such as a cytotoxic drug, a fluorescent dye, or a PEG linker—to the bis-sulfone crosslinker before the conjugation to the target protein.[7] This allows for the synthesis of a custom "bis-sulfone-payload" reagent that can then be used for disulfide rebridging.

Quantitative Data on Bis-sulfone Bioconjugation

The stability and efficiency of bioconjugation reactions are critical for the development of robust and effective therapeutics. Bis-sulfone linkers have demonstrated superior stability compared to more traditional maleimide-based linkers.

| Parameter | Bis-sulfone Conjugate | Maleimide Conjugate | Reference |

| Stability in Human Plasma | High stability, resistant to thioether exchange with albumin. | Susceptible to thioether exchange, leading to deconjugation. | [9] |

| DAR Stability (in vitro) | No decrease in average DAR observed after 120 hours at 37°C. | Significant decrease in average DAR over time due to instability. | [7] |

| Reaction Kinetics | Conjugation can be slower than maleimide, sometimes requiring elevated temperatures (e.g., 37°C) or longer incubation times (4-8 hours) for completion. | Rapid conjugation, often complete within 1 hour at room temperature. | [9] |

| Homogeneity of Conjugate | Produces highly homogenous conjugates with a defined DAR (e.g., DAR 4). | Can result in a heterogeneous mixture of species with varying DARs. | [7] |

Experimental Protocols

The following protocols provide a general framework for the reduction of antibody disulfide bonds and subsequent conjugation with a bis-sulfone reagent, as well as a general protocol for NHS ester conjugation.

Protocol for Disulfide Rebridging with a Bis-Sulfone Reagent

This protocol is adapted from methodologies for site-specific antibody conjugation.[4][]

Materials:

-

Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP-HCl) solution

-

Bis-sulfone reagent dissolved in an organic solvent (e.g., DMSO)

-

Quenching Reagent: N-acetylcysteine

-

Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting columns or other size-exclusion chromatography (SEC) equipment

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

-

Adjust the antibody concentration to a working range (e.g., 1-5 mg/mL).

-

-

Reduction of Interchain Disulfide Bonds:

-

Add a 5- to 20-fold molar excess of TCEP-HCl solution to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

-

Removal of Excess Reducing Agent:

-

Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is crucial to prevent side reactions with the bis-sulfone reagent.

-

-

Rebridging Reaction:

-

Prepare a stock solution of the bis-sulfone reagent in an organic solvent like DMSO (e.g., 10 mM).

-

Add a 5- to 10-fold molar excess of the bis-sulfone reagent solution to the reduced and purified antibody.

-

Incubate the reaction at room temperature or 37°C for 2-8 hours with gentle agitation.

-

-

Quenching of the Reaction:

-

To consume any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the resulting antibody conjugate from excess reagents and byproducts using a desalting column or SEC.

-

General Protocol for NHS Ester Conjugation to Primary Amines

This protocol outlines the general steps for labeling a protein with an NHS ester-activated molecule.[8]

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

NHS ester-activated molecule dissolved in an organic solvent (e.g., DMF or DMSO)

-

Quenching Reagent: Tris or glycine (B1666218) solution

-

Purification equipment (e.g., desalting column, dialysis cassette)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.2 and 8.5.

-

-

Prepare the NHS Ester Solution:

-

Prepare a stock solution of the NHS ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMF or DMSO).

-

-

Conjugation Reaction:

-

Add the NHS ester solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

-

Quench the Reaction:

-

Add a quenching reagent (e.g., Tris or glycine to a final concentration of 20-50 mM) to consume any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes.

-

-

Purify the Conjugate:

-

Remove excess, unreacted reagents by size-exclusion chromatography or dialysis.

-

Visualizations of Mechanisms and Workflows

Mechanism of Bis-Sulfone Disulfide Rebridging

Caption: Mechanism of disulfide rebridging using a bis-sulfone reagent.

Experimental Workflow for Bis-Sulfone Conjugation

Caption: Experimental workflow for antibody conjugation with a bis-sulfone reagent.

Intracellular Trafficking and Payload Release of an ADC

Caption: Intracellular trafficking pathway of an antibody-drug conjugate (ADC).[1][10][11]

References

- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. dovepress.com [dovepress.com]

An In-depth Technical Guide to Bis-sulfone NHS Ester for Bioconjugation

For researchers, scientists, and professionals in drug development, the precise and stable conjugation of molecules to proteins is a critical aspect of creating effective therapeutics and research tools. Among the various bioconjugation strategies, the use of Bis-sulfone NHS Ester for rebridging native disulfide bonds offers a compelling approach for producing homogenous and stable antibody-drug conjugates (ADCs) and other protein conjugates. This guide provides a comprehensive overview of the core technology, quantitative data, experimental protocols, and relevant biological pathways associated with this compound.

Core Principles of this compound Chemistry

Chemical Structure and Properties

This compound is a hetero-bifunctional crosslinking reagent characterized by two key reactive groups: a bis-sulfone moiety and an N-hydroxysuccinimide (NHS) ester.

-

Bis-sulfone Group: This functional group is specifically designed to react with the two free thiol groups that result from the mild reduction of a native disulfide bond in a protein. It acts as a bis-alkylating agent, forming stable thioether bonds with both cysteine residues.

-

NHS Ester Group: The NHS ester is a well-established amine-reactive functional group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable amide bond. This allows for the attachment of a payload molecule (e.g., a drug, a fluorescent dye, or a PEG chain) to the bis-sulfone core before or after conjugation to the protein.

The general structure of a this compound enables the covalent rebridging of a disulfide bond with a three-carbon bridge, effectively restoring the structural integrity of the protein while introducing a new molecular entity at a specific site.[1][2][3][4]

Table 1: Physicochemical Properties of a Typical this compound

| Property | Value |

| Molecular Formula | C₂₉H₂₇NO₉S₂ |

| Molecular Weight | 597.66 g/mol |

| Appearance | Grey solid |

| Purity (typical) | >95% (HPLC) |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

| Storage Conditions | -20°C, Desiccate |

Source:[3]

Mechanism of Action: Disulfide Rebridging

The disulfide rebridging process using a bis-sulfone reagent involves a two-step mechanism:

-

Formation of a Mono-sulfone Michael Acceptor: In the first step, one of the sulfone groups of the bis-sulfone reagent acts as a leaving group, leading to the in-situ formation of a mono-sulfone Michael acceptor.

-

Sequential Michael Addition and Elimination: The newly formed Michael acceptor then undergoes a sequential reaction with the two thiol groups of the reduced disulfide bond. This involves a Michael addition of one thiol, followed by an elimination and a subsequent Michael addition of the second thiol. This sequence of reactions results in the formation of a stable three-carbon bridge covalently linking the two cysteine residues.[5]

Quantitative Data and Performance

A key advantage of using this compound for bioconjugation is the high efficiency of the reaction and the enhanced stability of the resulting conjugate compared to other methods, such as those utilizing maleimide (B117702) chemistry.

Table 2: Quantitative Performance Data of Bis-sulfone Based Conjugation

| Parameter | Bis-sulfone Conjugation | Maleimide Conjugation |

| Conjugation Yield (Antibody) | 78% conversion to DAR4 ADC | Variable, often results in a heterogeneous mixture of DARs |

| Conjugation Yield (Fab Fragment) | ~95% conversion | Not typically used for rebridging |

| Stability in Human Plasma | High, >95% conjugate retained after 7 days | Lower, ~70% conjugate retained after 7 days; prone to retro-Michael reaction and thiol exchange |

| Homogeneity of Conjugate | High, produces a more homogenous product with a defined Drug-to-Antibody Ratio (DAR) | Low, produces a heterogeneous mixture of species with varying DARs and conjugation sites |

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the preparation of an antibody-drug conjugate using a this compound-payload construct. This protocol is a synthesis of best practices and can be adapted for specific antibodies and payloads.

3.1. Materials and Reagents

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound functionalized with the desired payload (e.g., MMAE)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Borate buffer (e.g., 50 mM, pH 8.0)

-

Quenching Reagent: N-acetyl cysteine or other thiol-containing molecule

-

Purification System: Size-exclusion chromatography (SEC) or other suitable protein purification system

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Standard laboratory equipment for protein handling and analysis (e.g., spectrophotometer, SDS-PAGE, HPLC)

3.2. Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation and Disulfide Reduction

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or other interfering substances, perform a buffer exchange into a suitable reaction buffer like PBS (pH 7.4).

-

Reduction of Interchain Disulfides:

-

To the antibody solution (typically 1-5 mg/mL), add a freshly prepared solution of TCEP to a final concentration of 1-5 mM. The optimal concentration and molar excess of TCEP should be determined empirically for each antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. This step selectively reduces the interchain disulfide bonds while leaving the intrachain disulfides intact.

-

After incubation, cool the reaction mixture to 4°C.

-

Step 2: Conjugation with this compound-Payload

-

Prepare the this compound-Payload Solution: Dissolve the this compound-payload construct in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction:

-

Add the dissolved this compound-payload to the reduced antibody solution. The molar excess of the payload construct should be optimized to achieve the desired DAR, typically starting with a 5-10 fold molar excess over the antibody.

-

Incubate the reaction mixture at 4°C for 16-24 hours with gentle agitation. The reaction should be performed in the dark if the payload is light-sensitive.

-

Step 3: Quenching and Purification

-

Quench the Reaction: To quench any unreacted bis-sulfone reagent, add a molar excess of a thiol-containing quenching reagent like N-acetyl cysteine. Incubate for 30 minutes at 4°C.

-

Purify the Antibody-Drug Conjugate:

-

Remove the unreacted payload, reducing agent, and other small molecules by purifying the ADC using size-exclusion chromatography (SEC).

-

Elute the ADC with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified ADC.

-

Step 4: Characterization of the ADC

-

Determine Protein Concentration: Measure the protein concentration of the purified ADC using a spectrophotometer (A280) or a protein assay (e.g., BCA).

-

Assess Drug-to-Antibody Ratio (DAR): The DAR can be determined using various methods, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry.

-

Analyze Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using SDS-PAGE (under reducing and non-reducing conditions) and Size-Exclusion Chromatography (SEC).

-

Confirm Biological Activity: Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR). The cytotoxic activity of the ADC can be assessed using in vitro cell-based assays.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Development

The development of an antibody-drug conjugate using this compound technology follows a structured workflow from initial reagent preparation to the final characterization of the conjugate.

Cellular Signaling Pathway of an Antibody-Drug Conjugate

Once administered, an ADC follows a specific pathway to deliver its cytotoxic payload to the target cancer cell, leveraging receptor-mediated endocytosis.

Conclusion

This compound represents a significant advancement in the field of bioconjugation, particularly for the development of next-generation antibody-drug conjugates. Its ability to create stable, homogenous conjugates by rebridging native disulfide bonds addresses key challenges associated with earlier conjugation methods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to harness the potential of this powerful technology in their work. The superior stability and homogeneity offered by this approach can lead to the development of more effective and safer targeted therapeutics.

References

- 1. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Systems Pharmacology Model for Drug Delivery to Solid Tumors by Antibody-Drug Conjugates: Implications for Bystander Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-Drug Conjugates: New Strategies of ADC Payloads | MolecularCloud [molecularcloud.org]

- 6. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of Bis-sulfone NHS Esters for Thiol-Specific Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of bis-sulfone NHS esters with thiols, a critical conjugation chemistry in the development of advanced biotherapeutics and research reagents. We will delve into the reaction mechanism, experimental protocols, and the stability of the resulting conjugates, offering a technical resource for scientists in the field.

Introduction to Bis-sulfone Chemistry

Bis-sulfone reagents are powerful tools for the site-specific modification of proteins and other biomolecules. They are particularly valued for their ability to rebridge disulfide bonds, offering a stable and homogenous conjugation strategy. The core of their reactivity lies in a bis-alkylation reaction with two free thiol groups, typically derived from the reduction of a disulfide bond. This process forms a stable three-carbon bridge, effectively re-linking the cysteine residues.[1][2]

The N-hydroxysuccinimide (NHS) ester component of these reagents allows for their initial conjugation to a molecule of interest (e.g., a therapeutic payload, a detection label, or a polymer like PEG) via reaction with a primary amine. The resulting bis-sulfone-functionalized molecule can then be used to target and react with thiol groups on a separate biomolecule.

Reaction Mechanism with Thiols

The reaction of a bis-sulfone with thiols proceeds through a sequential Michael addition-elimination mechanism.[3] The process can be summarized in the following key steps:

-

Reduction of Disulfide Bonds: Native disulfide bonds in a protein, such as the interchain disulfides in an antibody, are first reduced to yield two free cysteine thiols. A common reducing agent for this purpose is tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which is effective and does not contain a thiol group that could interfere with the subsequent reaction.[1]

-

In Situ Formation of a Michael Acceptor: The bis-sulfone reagent, in a slightly basic environment, undergoes an elimination reaction to form a reactive mono-sulfone Michael acceptor.[3][4]

-

Sequential Michael Additions: The two free thiols then sequentially react with the Michael acceptor. This bis-alkylation covalently rebridges the original disulfide bond with a stable three-carbon linkage.[1]

This disulfide rebridging approach is particularly advantageous in the construction of antibody-drug conjugates (ADCs), as it leads to a more homogenous product with a defined drug-to-antibody ratio (DAR) and enhanced stability compared to other conjugation methods.[5]

Quantitative Data: Reactivity and Stability

While specific kinetic rate constants for the bis-sulfone reaction with thiols are not extensively published, the reactivity is known to be efficient under mild conditions. The stability of the resulting thioether linkage is a key advantage over other thiol-reactive chemistries, particularly maleimides.

Below is a summary of available quantitative and qualitative data comparing sulfone-based conjugation with the widely used maleimide (B117702) chemistry.

| Parameter | Bis-sulfone Linkage | Maleimide Linkage | References |

| Reaction pH | Optimal at neutral to slightly basic pH (around 7.0-8.0) | Optimal at pH 6.5-7.5 | [4][6] |

| Reaction Speed | Generally rapid, with reactions often complete within hours at room temperature. Allyl sulfones, a related class, show complete reaction with thiols in as little as 15 minutes at pH 6. | Very rapid, often considered a "click" reaction. | [1][6] |

| Stability in Presence of Thiols (e.g., Glutathione) | High stability. Mono-sulfone-PEG conjugates retained >95% conjugation after 7 days at 37°C in the presence of 1 mM glutathione. | Susceptible to retro-Michael reaction and thiol exchange. Maleimide-PEG conjugates retained only ~70% conjugation under the same conditions. | [7] |

| Bond Reversibility | Forms a stable, effectively irreversible thioether bond. | The thioether bond is susceptible to reversal (retro-Michael reaction), leading to deconjugation. | [8] |

Experimental Protocols

General Protocol for Antibody Disulfide Rebridging with a Bis-sulfone Reagent

This protocol provides a general workflow for the site-specific conjugation of a molecule to an antibody via disulfide bond rebridging.

Materials:

-

Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Bis-sulfone NHS ester functionalized molecule of interest

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Reaction Buffer (e.g., phosphate (B84403) buffer with EDTA)

-

Desalting columns

-

Organic solvent (e.g., DMSO) for dissolving the bis-sulfone reagent

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the antibody into the desired reaction buffer.

-

Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).

-

-

Reduction of Interchain Disulfide Bonds:

-

Add a molar excess of TCEP solution to the antibody solution. The exact molar excess will need to be optimized for the specific antibody but is typically in the range of 2-10 fold molar excess per disulfide bond.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

-

Removal of Excess Reducing Agent:

-

Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with the reaction buffer. This step is crucial to prevent the reaction of TCEP with the bis-sulfone reagent.

-

-

Rebridging Reaction:

-

Prepare a stock solution of the bis-sulfone functionalized molecule in an organic solvent like DMSO.

-

Add a molar excess of the bis-sulfone reagent to the reduced and purified antibody. A typical starting point is a 5-20 fold molar excess.

-

Incubate the reaction at room temperature for 2-12 hours with gentle agitation. The optimal time should be determined empirically.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted bis-sulfone reagent and any byproducts using a suitable purification method such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.

-

-

Characterization:

-

Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

-

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00005C [pubs.rsc.org]

- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Disulfide Bond Rebridging Using Bis-sulfone NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of bis-sulfone N-hydroxysuccinimide (NHS) ester chemistry for the site-specific rebridging of disulfide bonds in proteins, particularly in the context of creating stable and homogeneous antibody-drug conjugates (ADCs). This technology offers a powerful approach to overcome the limitations of traditional conjugation methods, enabling precise control over the drug-to-antibody ratio (DAR) and enhancing the therapeutic window of ADCs.

Introduction to Disulfide Bond Rebridging

The conjugation of cytotoxic payloads to monoclonal antibodies (mAbs) is a cornerstone of modern targeted cancer therapy. Traditional methods often rely on the stochastic conjugation to lysine (B10760008) residues or the alkylation of reduced interchain disulfide bonds, leading to heterogeneous mixtures of ADCs with varying DARs and conjugation sites. This heterogeneity can negatively impact the pharmacokinetics, efficacy, and safety of the therapeutic.

Disulfide bond rebridging technologies have emerged as a solution to these challenges. By utilizing bifunctional reagents that span the two cysteine residues of a reduced disulfide bond, it is possible to create homogeneous ADCs with a defined DAR. The bis-sulfone NHS ester technology is a prime example of this approach, offering a stable and efficient method for re-establishing the covalent linkage between antibody chains while simultaneously attaching a therapeutic payload.

The Chemistry of this compound Rebridging

The rebridging process using bis-sulfone NHS esters is a two-step procedure involving the reduction of the native disulfide bond followed by a bis-alkylation reaction with the rebridging reagent.

Mechanism of Action

The core of the bis-sulfone rebridging chemistry lies in a sequential Michael addition-elimination reaction. The process can be summarized as follows:

-

Disulfide Bond Reduction: The interchain disulfide bonds of the antibody are first reduced using a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to yield free sulfhydryl groups.

-

Formation of a Reactive Michael Acceptor: The bis-sulfone reagent, in the presence of the thiol groups, undergoes an in-situ elimination of one of the sulfone groups to form a highly reactive mono-sulfone Michael acceptor.

-

Sequential Thiol Addition: The two free cysteine thiols then sequentially add to the Michael acceptor. The first thiol addition is followed by the elimination of the second sulfone group, regenerating the Michael acceptor for the second thiol addition. This results in the formation of a stable, three-carbon bridge covalently linking the two cysteine residues.

The NHS ester moiety of the reagent allows for the pre-attachment of a linker and payload to the bis-sulfone core, enabling the direct incorporation of the therapeutic agent during the rebridging process.

Figure 1: Mechanism of Disulfide Rebridging.

Quantitative Data on Bis-sulfone Rebridging

The efficiency and stability of bis-sulfone rebridging have been demonstrated in numerous studies. The following tables summarize key quantitative data from the literature.

| Parameter | Antibody/Fragment | Payload | Value | Reference |

| Conjugation Conversion | Trastuzumab | MMAE | 78% to DAR 4 | [1] |

| Fab (from Trastuzumab) | MMAE | ~95% | [1] | |

| Drug-to-Antibody Ratio (DAR) | Trastuzumab | MMAE | Predominantly DAR 4 | [1] |

| Brentuximab | MMAE | DAR 4 | [2] | |

| In Vitro Potency (IC50) | Trastuzumab-MMAE ADC (DAR 4) | MMAE | Potent activity in HER2-positive cells | |

| Brentuximab-MMAE ADCs | MMAE | 16-34 pM | [2] | |

| Serum Stability | Trastuzumab-Alexa Fluor 488 | Alexa Fluor 488 | No significant degradation after 96h in human or rat serum | [3] |

| Trastuzumab-MMAE ADC | MMAE | No decrease in DAR after 120h at 37°C | [1] | |

| In Vivo Efficacy | Trastuzumab-MMAE ADC (DAR 4) | MMAE | Superior efficacy compared to T-DM1 in a JIMT-1 xenograft model | |

| Brentuximab-MMAE ADCs | MMAE | Greater efficacy than Adcetris® in vivo | [2] |

Table 1: Quantitative data on the performance of ADCs generated using bis-sulfone rebridging technology.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preparation and evaluation of ADCs using this compound chemistry.

General Experimental Workflow

The overall process for generating and characterizing a rebridged ADC is outlined below.

Figure 2: ADC Preparation and Evaluation Workflow.

Protocol for Antibody Reduction

Objective: To reduce the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

Procedure:

-

Prepare a stock solution of the reducing agent (e.g., 100 mM DTT in water).

-

Dilute the antibody to a concentration of 5-10 mg/mL in the reaction buffer.

-

Add the reducing agent to the antibody solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.[4][5]

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[5]

-

Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column. Elute with the reaction buffer.

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol for Conjugation with this compound

Objective: To conjugate the payload-linker-bis-sulfone NHS ester to the reduced antibody.

Materials:

-

Reduced antibody from the previous step

-

This compound with attached linker and payload, dissolved in an organic solvent (e.g., DMSO)

-

Reaction buffer (as above)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Cool the reduced antibody solution on ice.

-

Add the this compound-payload solution to the antibody solution with gentle mixing. A typical molar excess of the reagent is 4-8 fold per disulfide bond.

-

Allow the reaction to proceed on ice or at room temperature for 1-2 hours.

-

(Optional) Quench the reaction by adding a small volume of the quenching solution.

-

Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unreacted reagent and other impurities.

Protocol for ADC Characterization

Objective: To determine the average DAR and the distribution of drug-loaded species.

Principle: HIC separates proteins based on their hydrophobicity. The addition of a hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Typical HIC-HPLC Conditions:

-

Column: A HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV at 280 nm.

Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The weighted average DAR is calculated based on the relative peak areas.[6]

Objective: To assess the presence of aggregates in the ADC preparation.

Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.

Typical SEC-HPLC Conditions:

-

Column: An SEC column suitable for proteins (e.g., Agilent AdvanceBio SEC)

-

Mobile Phase: A physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0)[7]

-

Flow Rate: Typically 0.5-1.0 mL/min

-

Detection: UV at 280 nm

Data Analysis: The percentage of aggregate is determined by integrating the peak corresponding to the high molecular weight species and expressing it as a percentage of the total peak area.[8]

Protocol for In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and target-specificity of the ADC in killing cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC and control antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

-

Remove the medium from the wells and add the different concentrations of the ADC or control antibody. Include untreated cells as a control.

-

Incubate the plates for 72-120 hours at 37°C.[1]

-

Measure cell viability using a suitable assay.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]

Protocol for In Vivo Efficacy Study in a Xenograft Model

Objective: To assess the anti-tumor efficacy of the ADC in a preclinical animal model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for implantation

-

ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.[9]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, isotype control, ADC at different doses).

-

Administer the treatments intravenously at the specified dose and schedule.

-

Measure tumor volume and body weight 2-3 times per week.[9]

-

Monitor the mice for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways Affected by MMAE-based ADCs

Monomethyl auristatin E (MMAE), a potent anti-tubulin agent, is a commonly used payload in ADCs. Upon internalization and cleavage of the linker, MMAE disrupts the microtubule dynamics within the cancer cell, leading to cell cycle arrest and apoptosis.

Figure 3: MMAE Mechanism of Action Pathway.

The key events in the signaling pathway are:

-

Binding and Internalization: The ADC binds to its target antigen on the surface of the cancer cell and is internalized, typically via endocytosis.

-

Lysosomal Trafficking and Payload Release: The ADC-antigen complex is trafficked to the lysosome, where the linker is cleaved by lysosomal proteases (in the case of protease-cleavable linkers), releasing the active MMAE payload into the cytoplasm.[10]

-

Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, a critical structure for cell division.[10]

-

Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[11]

-

Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

The this compound technology for disulfide bond rebridging represents a significant advancement in the field of antibody-drug conjugates. By enabling the creation of homogeneous and stable ADCs with a precisely controlled DAR, this methodology addresses key limitations of earlier conjugation techniques. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers looking to leverage this powerful technology for the development of next-generation targeted therapeutics. The robust in vitro and in vivo performance of ADCs generated using this approach underscores its potential to improve the therapeutic index of cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. hpst.cz [hpst.cz]

- 9. benchchem.com [benchchem.com]

- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 11. emedicine.medscape.com [emedicine.medscape.com]

stability and storage conditions for Bis-sulfone NHS Ester

An In-depth Technical Guide on the Stability and Storage of Bis-sulfone NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone N-hydroxysuccinimide (NHS) Ester is a bifunctional crosslinking reagent designed for the site-specific re-bridging of native disulfide bonds in proteins, particularly antibodies, following their mild reduction. This reagent facilitates the creation of stable, well-defined bioconjugates by covalently linking the two thiol groups of the former disulfide with a three-carbon bridge. The stability of the this compound is paramount to ensure high conjugation efficiency and reproducibility. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this reagent.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of the N-hydroxysuccinimide ester group, which is susceptible to hydrolysis. The bis-sulfone moiety, in contrast, is generally stable under standard storage and handling conditions.

Hydrolysis of the NHS Ester

The principal degradation pathway for this compound is the hydrolysis of the NHS ester functional group to yield the corresponding carboxylic acid and free N-hydroxysuccinimide. This reaction is predominantly dependent on the presence of water and the pH of the environment. The rate of hydrolysis increases significantly with rising pH.[1]

Below is a diagram illustrating the hydrolysis pathway.

Caption: Hydrolysis degradation pathway of the NHS ester moiety.

Stability in Organic Solvents

For storage and preparation of stock solutions, anhydrous organic solvents are essential. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[2] Even in these solvents, trace amounts of water can lead to gradual hydrolysis. It is crucial to use high-purity, anhydrous grade solvents and to minimize exposure to atmospheric moisture.[3]

Recommended Storage and Handling

To maintain the reactivity and purity of this compound, adherence to strict storage and handling protocols is critical.

| Condition | Recommendation | Rationale |

| Solid Form | Store at -20°C in a desiccator.[4] Protect from light. | Low temperature and desiccation minimize hydrolysis from atmospheric moisture. Protection from light prevents potential photodegradation. |

| Stock Solutions | Prepare fresh immediately before use. If short-term storage is necessary, store in small aliquots in anhydrous DMSO or DMF at -20°C for no more than 1-2 months.[3][5] Avoid repeated freeze-thaw cycles.[6] | The reagent is significantly less stable in solution. Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated temperature changes. |

| Handling | Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid reagent. Handle in a low-humidity environment (e.g., under an inert gas like nitrogen or argon). | Minimizes the introduction of water, which is the primary cause of hydrolysis and loss of reactivity. |

Quantitative Stability Data

The stability of NHS esters is highly dependent on environmental conditions. The following table summarizes the pH-dependent hydrolysis rate of the NHS ester functional group in aqueous solutions.

| pH | Half-life of NHS Ester |

| 7.0 | 4-5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| Data adapted from Thermo Fisher Scientific for general NHS esters.[1] |

Experimental Protocols

Protocol for Assessing NHS Ester Hydrolysis via HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the degradation of this compound by measuring the amount of released N-hydroxysuccinimide (NHS) or the remaining parent compound.

Objective: To determine the stability of this compound under specific conditions (e.g., in a buffered solution at a given pH and temperature).

Materials:

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

N-hydroxysuccinimide (NHS) standard

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of NHS in the reaction buffer to create a calibration curve.

-

Sample Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Initiate the stability study by diluting the stock solution into the reaction buffer to a final concentration of 1 mg/mL.

-

-

Incubation: Incubate the sample solution at the desired temperature.

-

Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the reaction mixture and immediately quench any further reaction by adding an equal volume of Mobile Phase A or by acidifying.

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Set the detector wavelength to 260 nm (for NHS) and another appropriate wavelength for the parent compound.

-

Use a gradient elution method, for example:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

-

The flow rate is typically 1 mL/min.

-

-

Data Analysis:

-

Quantify the amount of NHS released at each time point by comparing the peak area to the standard curve.

-

Alternatively, monitor the decrease in the peak area of the parent this compound over time.

-

Calculate the percentage of degradation or the remaining active compound at each time point.

-

The following diagram illustrates the experimental workflow.

Caption: Workflow for the HPLC-based stability assessment.

Intended Reaction Pathway

For context, it is important to distinguish degradation from the intended reaction. The this compound is designed to first react with a primary amine on a targeting molecule (if applicable) and then re-bridge a reduced disulfide bond. The disulfide re-bridging mechanism involves the elimination of one sulfonyl group to form a mono-sulfone Michael acceptor, which is then sequentially attacked by the two thiols.

Caption: Intended reaction pathway for disulfide re-bridging.

Conclusion

The stability of this compound is critical for its successful application in bioconjugation. The primary mode of degradation is the hydrolysis of the NHS ester, which is accelerated by moisture and alkaline pH. By adhering to strict storage conditions—maintaining the reagent in a cold, dry, and dark environment—and by using anhydrous solvents for stock solutions, researchers can ensure the reagent's reactivity. For quantitative assessment, a stability-indicating HPLC method is recommended to monitor the integrity of the compound over time. This guide provides the foundational knowledge and protocols for researchers to effectively store, handle, and evaluate the stability of this compound, leading to more reliable and reproducible conjugation outcomes.

References

An In-Depth Technical Guide to the Reaction Selectivity of Bis-sulfone NHS Esters for Cysteine Residues

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of bis-sulfone N-hydroxysuccinimide (NHS) ester reagents, focusing on their dual reactivity and the chemical principles governing their selective conjugation to cysteine residues over other nucleophilic amino acids, such as lysine (B10760008). We will explore the underlying reaction mechanisms, present quantitative data and detailed experimental protocols, and visualize key workflows to enable researchers to effectively utilize this powerful class of bioconjugation reagents.

Introduction to Selective Bioconjugation

The ability to selectively modify proteins with functional molecules is a cornerstone of modern life sciences and therapeutic development.[1] Site-selective conjugation allows for the creation of precisely engineered biomolecules, from fluorescently labeled proteins for imaging to highly potent antibody-drug conjugates (ADCs) for cancer therapy.[2] Among the 20 proteinogenic amino acids, cysteine is an exceptional target for selective modification. Its relatively low natural abundance and the unique nucleophilicity of its thiol (sulfhydryl) group make it an ideal handle for achieving high specificity in complex biological mixtures.[3][4][5]

Bis-sulfone NHS esters are heterobifunctional reagents designed with two distinct reactive moieties: an NHS ester, which primarily targets primary amines, and a bis-sulfone group, which is highly reactive toward thiols.[6][7] This dual functionality presents both a challenge and an opportunity. The key to leveraging these reagents effectively lies in understanding and controlling the reaction kinetics to favor modification at the desired amino acid, most commonly cysteine. This guide will elucidate the factors that govern this selectivity, with a particular focus on the critical role of reaction pH.

The Competing Chemistries of Bis-sulfone NHS Esters

The selectivity of a bis-sulfone NHS ester is determined by the competition between its two reactive ends for available nucleophiles on a protein.

-

NHS Ester Moiety: Amine Reactivity The N-hydroxysuccinimide ester is a well-established amine-reactive group. It reacts with the primary amine of a lysine side chain (ε-amino group) or the N-terminus of a protein via nucleophilic acyl substitution to form a stable and irreversible amide bond.[8][9] This reaction is critically dependent on pH. The lysine side chain, with a pKa of ~10.5, is predominantly protonated and non-nucleophilic at neutral pH.[10] The reaction rate becomes optimal in the pH range of 8.3 to 8.5, where a sufficient fraction of the amine is deprotonated and nucleophilic.[11][12] At pH values significantly above this, the competing hydrolysis of the NHS ester becomes rapid, reducing conjugation efficiency.[13]

-

Bis-sulfone Moiety: Thiol Reactivity The bis-sulfone group is an electrophilic Michael acceptor that reacts efficiently with nucleophilic thiols, such as the side chain of cysteine.[4][6] This reaction, a thia-Michael addition, proceeds rapidly under mild conditions to form a stable thioether bond.[5] The reactivity of the cysteine thiol is also pH-dependent; its pKa is approximately 8.0-8.5.[10] As the pH approaches and surpasses the pKa, the thiol is deprotonated to the highly nucleophilic thiolate anion (S⁻), which dramatically accelerates the rate of the Michael addition.[14] Critically, the thiol-Michael addition can still proceed efficiently at or below neutral pH (6.5-7.5).[3][15] A key application of the bis-sulfone moiety is its ability to "bridge" the two thiols generated from a reduced disulfide bond, which is particularly valuable in the construction of homogenous ADCs.[16][17][18]

Data Presentation: Controlling Reaction Selectivity

Achieving selectivity for cysteine over lysine is primarily accomplished by exploiting the different pH dependencies of the two competing reactions. By setting the reaction pH to a range where the cysteine thiol is sufficiently nucleophilic but the lysine amine is largely protonated and unreactive, high selectivity can be achieved.

The following table summarizes the key parameters influencing the reaction of each moiety.

| Reagent Moiety | Target Residue | Reaction Mechanism | Optimal pH Range | Key Considerations |

| NHS Ester | Lysine (ε-Amine) | Nucleophilic Acyl Substitution | 8.0 - 9.0 | Reaction is slow at pH < 7.5.[19] Competing hydrolysis increases significantly at pH > 8.6.[13] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete in the reaction.[12] |

| Bis-sulfone | Cysteine (Thiol) | Thia-Michael Addition | 6.5 - 8.0 | Reaction rate increases with pH as the thiol (pKa ~8.0-8.5) converts to the more nucleophilic thiolate anion.[10][14] Highly selective for thiols over amines at pH < 7.5.[3][20] |

Based on this data, a reaction performed at pH 6.5-7.5 will strongly favor the bis-sulfone-cysteine reaction, as the lysine amine remains largely protonated and unreactive, while the cysteine thiol is sufficiently nucleophilic to react efficiently.

Mandatory Visualization

Visualizing the chemical logic and experimental processes is crucial for understanding and implementing bioconjugation strategies.

Caption: Reaction selectivity pathways for bis-sulfone NHS esters.

Caption: Workflow for ADC creation via disulfide re-bridging.

Experimental Protocols

The following protocols provide detailed, generalized methodologies for utilizing bis-sulfone reagents. Researchers should optimize reagent concentrations and reaction times for their specific protein of interest.

This protocol is designed to maximize selectivity for a solvent-accessible cysteine residue while minimizing off-target labeling of lysines.

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in a conjugation buffer.

-

Recommended Buffer: 100 mM phosphate (B84403) buffer with 150 mM NaCl and 1-2 mM EDTA, pH 7.2. Avoid amine-containing buffers like Tris.[21]

-

If the protein has been stored in buffers containing thiols (e.g., DTT), these must be removed via dialysis or a desalting column prior to labeling.

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Prepare a 10 mM stock solution by dissolving the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][21] Vortex to ensure complete dissolution. This stock solution should be used immediately.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protected from light.[21]

-

-

Reaction Quenching (Optional):

-

The reaction can be stopped by adding a low molecular weight thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to consume any unreacted reagent.

-

-

Purification:

-

Remove unreacted reagent and byproducts from the labeled protein conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[8][21]

-

Alternatively, for small-scale reactions, ultrafiltration with an appropriate molecular weight cutoff (MWCO) vial can be used.[21]

-

This two-step protocol is standard for creating ADCs with a defined drug-to-antibody ratio (DAR) of 4 from antibodies like IgG1.[16][18]

-

Step 1: Antibody Reduction

-

Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a phosphate buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

-

Add a 5- to 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) over the antibody. TCEP is often preferred as it is more stable and selective.

-

Incubate the reduction reaction at 37°C for 1-2 hours with gentle agitation.[21]

-

-

Step 2: Conjugation

-

Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated in the conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2-7.5). This step is critical to prevent the reductant from reacting with the bis-sulfone reagent.

-

Prepare the bis-sulfone linker-payload reagent in DMSO as described in Protocol 1.

-

Add a 5- to 10-fold molar excess of the bis-sulfone reagent over the antibody to the solution of reduced, purified antibody.

-

Incubate at room temperature for 2-4 hours or at 4°C overnight, protected from light.

-

-

Step 3: Purification and Analysis

-

Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterize the final ADC to confirm the DAR and purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

-

Conclusion

Bis-sulfone NHS esters are powerful and versatile reagents for bioconjugation. Their dual reactivity, once understood, can be precisely controlled to achieve high selectivity for cysteine residues. By carefully managing the reaction pH to the neutral range of 6.5-7.5, researchers can effectively leverage the rapid kinetics of the thia-Michael addition while suppressing the amine-reactivity of the NHS ester. This control is especially impactful in the field of ADC development, where the ability of bis-sulfones to re-bridge native disulfide bonds enables the production of stable, homogeneous conjugates with defined stoichiometry. The protocols and principles outlined in this guide provide a solid foundation for scientists to successfully apply this chemistry to their specific research and development goals.

References

- 1. Recent advances of thiol-selective bioconjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-selective protein conjugation at histidine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03355B [pubs.rsc.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. interchim.fr [interchim.fr]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 14. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]

- 19. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 21. biotium.com [biotium.com]

A Technical Guide to the Hydrolysis of N-hydroxysuccinimide (NHS) Esters in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and hydrolysis of N-hydroxysuccinimide (NHS) esters in aqueous environments. While specific kinetic data for novel structures such as Bis-sulfone NHS Esters are not extensively documented in publicly available literature, the fundamental principles governing the hydrolysis of the core NHS ester functional group are well-established. Understanding these principles is critical for the successful design and execution of bioconjugation protocols, ensuring high yields and reproducible results.

The Core Chemistry: Aminolysis vs. Hydrolysis

NHS esters are among the most common reagents for covalently modifying proteins, peptides, and other biomolecules containing primary amines (-NH₂).[][2] The desired reaction is a nucleophilic acyl substitution where the primary amine attacks the ester's carbonyl carbon, forming a stable, irreversible amide bond and releasing N-hydroxysuccinimide as a byproduct.[]

However, in aqueous buffers, a competing reaction, hydrolysis, is always present.[3][4] Water molecules can also attack the ester, cleaving it back to the original carboxylic acid and rendering the reagent inactive.[4][5] The efficiency of any labeling protocol is therefore determined by the relative rates of these two competing pathways: aminolysis and hydrolysis.[][6] The reaction is typically performed in a pH range of 7.2 to 8.5, which is a compromise to keep the amine deprotonated and nucleophilic without excessively accelerating the rate of hydrolysis.[4][7]

Quantitative Hydrolysis Rate Data

The stability of an NHS ester is quantitatively measured by its half-life (t½), the time it takes for 50% of the active ester to hydrolyze under specific conditions.[8] The rate of hydrolysis is profoundly influenced by pH and temperature.[4][8] As pH increases, the concentration of hydroxide (B78521) ions, a more potent nucleophile than water, also increases, leading to a dramatic acceleration in the hydrolysis rate.[4][8]

The following table summarizes the reported half-lives for general-purpose NHS esters in aqueous buffers. This data serves as a crucial baseline for experimental planning.

| pH | Temperature (°C) | Half-life of NHS Ester | Citations |

| 7.0 | 0°C | 4–5 hours | [4][8][9] |

| 7.0 | 4°C | ~4-5 hours | [7] |

| 8.0 | 4°C | 1 hour | [7] |

| 8.6 | 4°C | 10 minutes | [4][7][8][10] |

Note: This data is for standard NHS esters. The addition of groups like sulfonate (in Sulfo-NHS) can slightly increase stability, while the specific effects of a bis-sulfone moiety have not been quantitatively reported.[7]

Experimental Protocols

Precise and reproducible results in bioconjugation require carefully planned protocols that account for the hydrolytic instability of NHS esters.

This protocol allows for the determination of the hydrolytic stability of any NHS ester by monitoring the release of the N-hydroxysuccinimide byproduct, which absorbs light strongly between 260-280 nm.[4][11]

Materials:

-

NHS ester reagent to be tested

-

Amine-free buffer at the desired pH (e.g., Phosphate, Borate, HEPES).[4][12] Do not use Tris or glycine (B1666218) buffers.[4]

-

Anhydrous organic solvent (DMSO or DMF), if the ester is not water-soluble.[13]

-

Spectrophotometer and quartz cuvettes

-

0.5–1.0 N NaOH for complete hydrolysis control[11]

Procedure:

-

Reagent Preparation: Prepare a stock solution of the NHS ester. If the reagent is not water-soluble, dissolve 1-2 mg in a small volume (e.g., 0.25 mL) of anhydrous DMSO or DMF. Immediately dilute this into 2 mL of the desired amine-free aqueous buffer.[2][11] Prepare a buffer-only control (including the same amount of organic solvent if used).[2]

-

Initial Absorbance (T₀): Immediately after preparation, zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution.[2]

-

Time-Course Monitoring: Place the cuvette in a temperature-controlled holder in the spectrophotometer. Record the absorbance at 260 nm at regular intervals. The increase in absorbance corresponds to the release of NHS and thus, the rate of hydrolysis.

-

Complete Hydrolysis (T∞): To determine the absorbance value for 100% hydrolysis, take 1 mL of the initial reagent solution and add 100 µL of 0.5-1.0 N NaOH.[11] Vortex for 30 seconds and promptly measure the absorbance at 260 nm (within 1 minute, as the NHS group itself can degrade in strong base).[11] This represents the maximum possible signal.

-

Data Analysis: The half-life can be calculated from the kinetic curve of absorbance versus time.

References

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. N-Hydroxysuccinimide active ester [schem.jp]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. covachem.com [covachem.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Bis-sulfone NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone NHS Ester represents a class of hetero-bifunctional crosslinking reagents designed for the site-specific and covalent modification of proteins. This reagent offers a dual-pronged approach to protein labeling, primarily targeting the re-bridging of native disulfide bonds while also enabling the modification of primary amines. The bis-sulfone group is a bis-alkylating agent that selectively reacts with the two sulfur atoms of cysteine residues that result from the reduction of a disulfide bond. This reaction reforms a stable thioether linkage, effectively re-bridging the disulfide with a three-carbon bridge, thereby preserving the structural integrity of the protein. Concurrently, the N-hydroxysuccinimide (NHS) ester moiety is a well-established amine-reactive group that readily couples with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, under mildly basic conditions to form a stable amide bond. This dual reactivity makes this compound a valuable tool for creating precisely defined protein conjugates, including antibody-drug conjugates (ADCs), where control over the site of conjugation and the stoichiometry of labeling is paramount.

Principle of the Reaction